molecular formula C30H48O4 B1680744 Salaspermic acid CAS No. 71247-78-4

Salaspermic acid

Cat. No.: B1680744
CAS No.: 71247-78-4
M. Wt: 472.7 g/mol
InChI Key: ZXENWDWQTWYUGY-FSTDTXBSSA-N
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Mechanism of Action

Target of Action

Salaspermic acid, a hexacyclic triterpenoid isolated from Salacia macrosperma and Tripterygium wilfordii , primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the Human Immunodeficiency Virus (HIV), making it a significant target for anti-HIV drugs .

Mode of Action

This compound acts as an inhibitor of HIV-1 reverse transcriptase . By inhibiting this enzyme, it effectively blocks the replication of HIV in H9 lymphocyte cells . This interaction with its target leads to a decrease in the viral load within the host.

Biochemical Pathways

Its primary mechanism of action involves the inhibition of the hiv-1 reverse transcriptase enzyme . This inhibition disrupts the replication cycle of HIV, thereby reducing the spread of the virus within the host.

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication in H9 lymphocyte cells . By inhibiting the HIV-1 reverse transcriptase enzyme, this compound disrupts the life cycle of the virus, reducing its ability to infect new cells and propagate within the host.

Chemical Reactions Analysis

Salaspermic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Salaspermic acid is unique among triterpenoids due to its specific inhibitory effects on HIV reverse transcriptase. Similar compounds include other triterpenoids such as betulinic acid, oleanolic acid, and ursolic acid . While these compounds also exhibit various biological activities, this compound’s potent anti-HIV properties set it apart . Betulinic acid, for example, is known for its anti-cancer and anti-inflammatory effects, but it does not exhibit the same level of anti-HIV activity as this compound .

Conclusion

This compound is a remarkable compound with significant potential in scientific research and therapeutic applications. Its unique chemical structure and potent biological activities make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENWDWQTWYUGY-UUZWCOCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71247-78-4
Record name Salaspermic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71247-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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